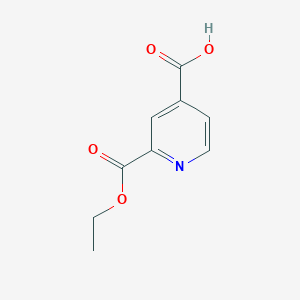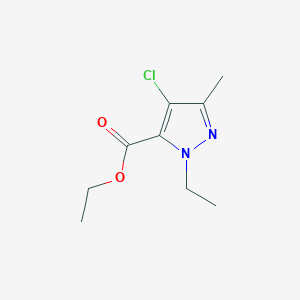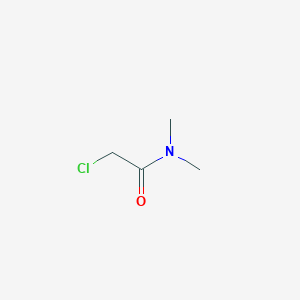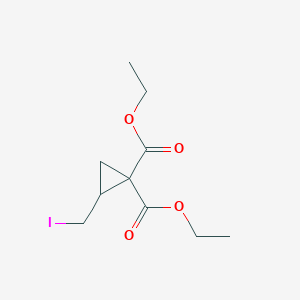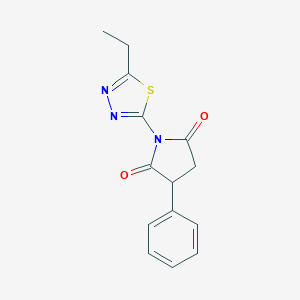
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione, also known as ETTDP, is a compound that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ETTDP is a heterocyclic compound that contains a thiadiazole ring, a pyrrolidine ring, and a phenyl group.
科学研究应用
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential use as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
作用机制
The mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of plaques in the brains of Alzheimer's patients.
生化和生理效应
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
实验室实验的优点和局限性
The advantages of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields such as medicine, agriculture, and materials science, and its interesting properties such as anti-inflammatory, analgesic, and neuroprotective effects. The limitations of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione. In medicine, further studies are needed to fully understand its mechanism of action and to develop new drugs based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione for the treatment of neurodegenerative diseases. In agriculture, further studies are needed to develop new pesticides based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione that are effective against a wide range of pests and have minimal environmental impact. In materials science, further studies are needed to explore the potential use of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
合成方法
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione can be synthesized by reacting 5-ethyl-2-amino-1,3,4-thiadiazole with 3-phenylpyruvic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a white crystalline solid with a melting point of 220-222°C.
属性
CAS 编号 |
139477-31-9 |
|---|---|
产品名称 |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-11-15-16-14(20-11)17-12(18)8-10(13(17)19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI 键 |
QRRPBXKEUAHZHJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
规范 SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
同义词 |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenyl-pyrrolidine-2,5-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



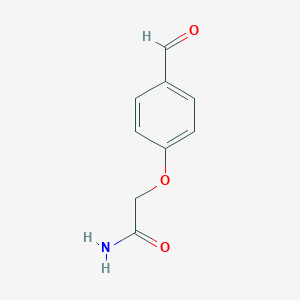
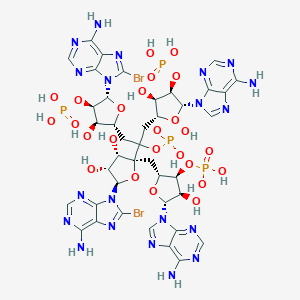

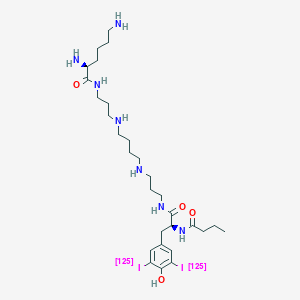
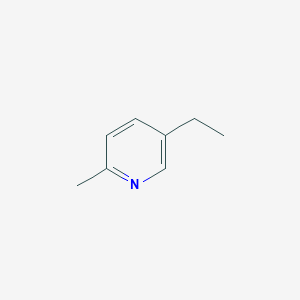
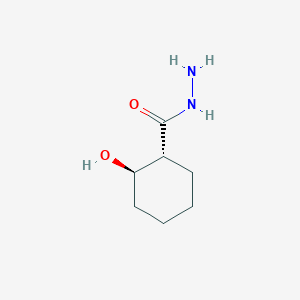
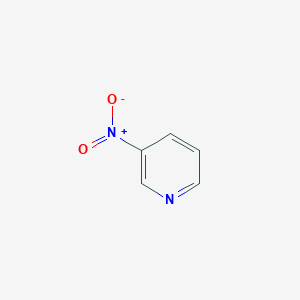
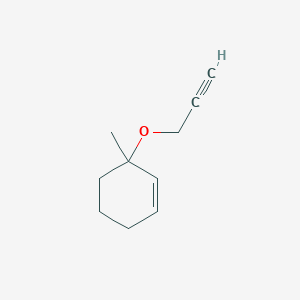
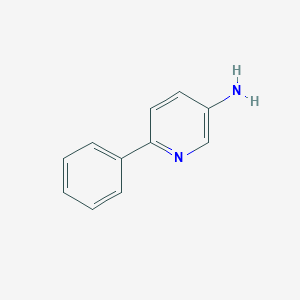
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
